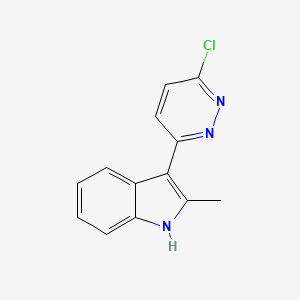

3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole

Description

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-8-13(11-6-7-12(14)17-16-11)9-4-2-3-5-10(9)15-8/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOJSABXXIEZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the desired position.

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of the Rings: The final step involves coupling the pyridazine and indole rings through a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the chlorine atom to other functional groups.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced derivatives of the pyridazine ring.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole":

It is important to note that the search results do not contain information about the applications of the specific compound "this compound." However, the search results do mention related compounds and their applications.

- Synthesis of Related Compounds: The compound 5-(6-chloro-3-pyridazinyl)-1H-indole is a chemical intermediate used in the synthesis of more complex molecules . For example, it is used in the creation of 3-(2,5-difluorophenyl)-6-(indol-5-yl)-1,2,4-triazolo[4,3-b]pyridazine and 3-(2,5-difluorophenyl)-6-(N-ethylindole-5-yl)-1,2,4-triazolo[4,3-b]pyridazine .

- Antineoplastic and Kinase Inhibitory Properties: Indole-containing compounds, including those with a pyridazinyl group, have potential antineoplastic and VEGFR inhibitory properties . One such compound, 53l [R = CO(3-FC6H4), R′ = 4-pyridazinyl], showed kinase inhibitory activity against CDK-1/cyclin B and HER-2 . Some of these agents also exhibited antiproliferation properties against HepG2 (liver) and MCF7 (breast) cancer cell lines .

- Kynurenine 3-Monooxygenase (KMO) Inhibitors: Molecules containing a carboxylic acid/acidic moiety and a mono or 1,2-dichloro substitution of the core phenyl ring can act as KMO inhibitors . Researchers have explored various substitutions and modifications to these molecules to optimize their characteristics and improve their potential for clinical translation . Examples include 3‐(5-chloro‐6‐ethyl‐2‐oxo‐2,3‐dihydro‐1,3-benzoxazol‐3‐yl)propanoic acid 2 (GSK42811) .

- Magnetic Resonance Imaging: Magnetic resonance imaging can be used to evaluate tissue injury after intramuscular injection of drugs like diclofenac . It can also be used to assess the responsiveness of psoriatic arthritis to anti-TNF therapy . Furthermore, diffusion magnetic resonance imaging can be used to characterize white matter changes after stroke in type 2 diabetic rats .

- Pyridinylaminopyrimidine Derivatives: Pyridinylaminopyrimidine derivatives are a class of compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(6-chloro-3-pyridazinyl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Corrosion Inhibition : The target compound (P2) exhibits superior inhibition efficiency (85%) compared to P1 (78%) in 1M HCl, attributed to the indole ring’s electron-donating capacity and stronger adsorption on metal surfaces .

- Thermal Stability : Derivatives like 2h (m.p. 243–244°C) and 19b (m.p. 248°C) show higher melting points than typical pyridazine-indole hybrids, likely due to extended conjugation and intermolecular hydrogen bonding .

Functional Group Variations

Substitution at Indole Position 3

- Pyridazine vs. Aroyl Groups : The target compound’s pyridazine moiety enhances electron-withdrawing effects, improving corrosion inhibition. In contrast, aroyl-substituted indoles (e.g., 2h, 2i) exhibit higher lipophilicity, making them suitable for biological applications .

- Heterocyclic Attachments: Compounds with [1,3,4]oxadiazole (19b) or [1,2,4]triazolo (5a,b) groups at position 3 show notable antimicrobial activity, whereas the pyridazine group in the target compound prioritizes electrochemical interactions .

Substituent Effects on the Indole Core

- Methyl vs. Halogenated derivatives (e.g., 7-chloro or 5-bromo indoles) exhibit enhanced electronic effects, altering reactivity in substitution reactions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Insights :

- The absence of spectroscopic data for the target compound highlights a research gap. However, related compounds (e.g., 15b, 2i) show characteristic NH and C=O stretches in IR, while ¹H-NMR signals for methyl groups (δ 2.52 ppm) and aromatic protons (δ 6.1–7.9 ppm) are consistent across indole derivatives .

Biological Activity

3-(6-Chloro-3-pyridazinyl)-2-methyl-1H-indole is a heterocyclic compound notable for its unique structural features, including a pyridazine and an indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 219.64 g/mol

The presence of a chlorine atom on the pyridazine ring and a methyl group on the indole ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include enzymes, receptors, and other proteins. These interactions can lead to modulation of various signaling pathways, such as:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It has been shown to reduce the growth rate of certain cancer cell lines.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro assays have indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its anticancer potential across multiple cancer cell lines, including HepG2 (liver) and MCF7 (breast) cancer cells. Notable findings include:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HepG2 | 5.0 | Induces apoptosis |

| MCF7 | 7.5 | Inhibits proliferation |

These results suggest that this compound may serve as a promising lead compound for further drug development targeting specific cancers.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Chemical and Pharmaceutical Bulletin reported that derivatives of indole compounds, including variants similar to this compound, showed significant inhibition of CDK-1/cyclin B and HER-2 kinases, indicating their potential as anticancer agents .

- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy of various indole derivatives revealed that compounds structurally related to this compound exhibited effective antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 3-(6-Chloro-3-pyridazinyl)-1H-indole | Lacks methyl group on indole | Lower anticancer activity |

| 6-Chloro-3-pyridazinyl derivatives | Varying substituents on indole | Variable antimicrobial properties |

This comparison highlights the unique efficacy of this compound due to its specific structural features.

Q & A

Advanced Biochemical Application Question

- Target selection : Prioritize enzymes with indole-binding pockets (e.g., cytochrome P450 or tryptophan synthase) based on structural analogs .

- Assay design :

- Competitive binding : Use fluorescence polarization with labeled substrates.

- Kinetic analysis : Monitor IC₅₀ values under varying pH and temperature conditions to assess binding thermodynamics .

How can computational tools predict the interaction of this compound with biological targets?

Advanced Computational Question

- Molecular docking : Use Molecular Operating Environment (MOE) to dock the compound into protein active sites (e.g., PDB ID 1HCL). Focus on π-π stacking between the indole ring and aromatic residues .

- MD simulations : Run 100-ns trajectories to evaluate binding stability. Analyze hydrogen bonding with the pyridazinyl chlorine and hydrophobic interactions with methyl groups .

What are the implications of substituent effects on the compound’s photophysical properties?

Advanced Material Science Question

- Electron-withdrawing groups : The chloro-pyridazinyl group reduces indole’s fluorescence quantum yield by promoting non-radiative decay.

- Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate emission shifts with solvent relaxation effects .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Process Optimization Question

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions observed in batch reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.